![molecular formula C10H17NO3Si B14003902 N-[[dimethoxy(methyl)silyl]oxymethyl]aniline](/img/structure/B14003902.png)
N-[[dimethoxy(methyl)silyl]oxymethyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[[dimethoxy(methyl)silyl]oxymethyl]aniline, also known as anilino-methyl-trimethoxysilane, is a versatile organosilicon compound. It is characterized by the presence of a phenyl group attached to a silicon atom through a methylene bridge, which is further connected to three methoxy groups. This compound is widely used in various industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[dimethoxy(methyl)silyl]oxymethyl]aniline typically involves the reaction of aniline with chloromethyltrimethoxysilane. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction is usually conducted at room temperature and under an inert atmosphere to prevent any side reactions .
Industrial Production Methods
On an industrial scale, the production of this compound follows a similar synthetic route but is optimized for higher yields and purity. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and reactant concentrations. The final product is purified using distillation or recrystallization techniques to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
N-[[dimethoxy(methyl)silyl]oxymethyl]aniline undergoes various chemical reactions, including:
Hydrolysis: The methoxy groups can be hydrolyzed in the presence of water, leading to the formation of silanols.
Condensation: The silanol groups formed from hydrolysis can further condense to form siloxane bonds.
Substitution: The methoxy groups can be substituted with other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Condensation: Catalysts such as acids or bases to promote the formation of siloxane bonds.
Substitution: Nucleophiles like amines or alcohols in the presence of a suitable catalyst.
Major Products
Hydrolysis: Silanols and methanol.
Condensation: Siloxanes.
Substitution: Substituted silanes with various functional groups.
Scientific Research Applications
N-[[dimethoxy(methyl)silyl]oxymethyl]aniline has numerous applications in scientific research and industry:
Chemistry: Used as a coupling agent to enhance the adhesion between organic and inorganic materials.
Biology: Employed in the modification of surfaces for biological assays and immobilization of biomolecules.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its excellent bonding properties
Mechanism of Action
The mechanism of action of N-[[dimethoxy(methyl)silyl]oxymethyl]aniline primarily involves the hydrolysis and condensation of its methoxy groups. Upon hydrolysis, silanol groups are formed, which can further condense to create siloxane bonds. These reactions facilitate the formation of strong bonds with various substrates, making it an effective coupling agent .
Comparison with Similar Compounds
Similar Compounds
(3-Aminopropyl)trimethoxysilane: Similar in structure but with a propyl chain instead of a phenyl group.
(N-Phenylaminomethyl)trimethoxysilane: Another variant with a different substitution pattern on the silicon atom.
Uniqueness
N-[[dimethoxy(methyl)silyl]oxymethyl]aniline is unique due to the presence of the phenyl group, which imparts distinct chemical properties such as increased hydrophobicity and enhanced thermal stability. These properties make it particularly suitable for applications requiring strong and durable bonds .
Properties
Molecular Formula |
C10H17NO3Si |
|---|---|
Molecular Weight |
227.33 g/mol |
IUPAC Name |
N-[[dimethoxy(methyl)silyl]oxymethyl]aniline |
InChI |
InChI=1S/C10H17NO3Si/c1-12-15(3,13-2)14-9-11-10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3 |
InChI Key |
QGFMQZCGUPDJCN-UHFFFAOYSA-N |
Canonical SMILES |
CO[Si](C)(OC)OCNC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


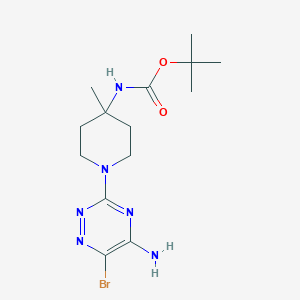
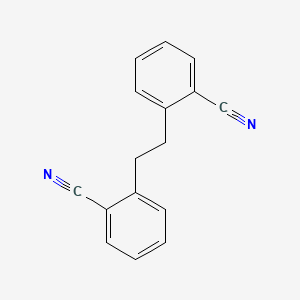

![1-[(1,2,3,4-Tetrahydro-6-quinolinyl)sulfonyl]-decahydro quinoline](/img/structure/B14003836.png)
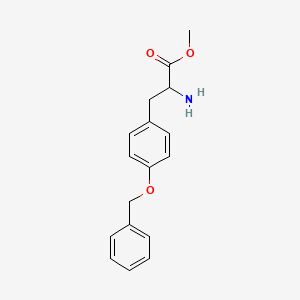
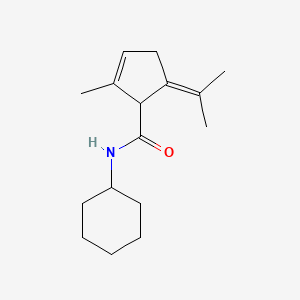
![2-[3-(2-Hydroxy-4,5-dimethylphenyl)-5,6-dimethyl-1-benzofuran-2-yl]benzoic acid](/img/structure/B14003861.png)
![N-(1-Hydroxy-7-methyl-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)benzamide](/img/structure/B14003863.png)

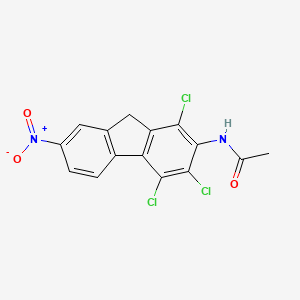
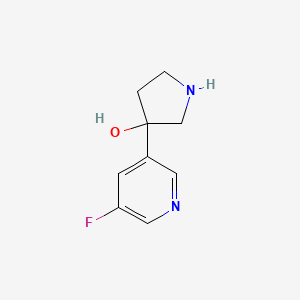
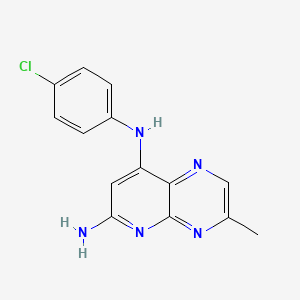
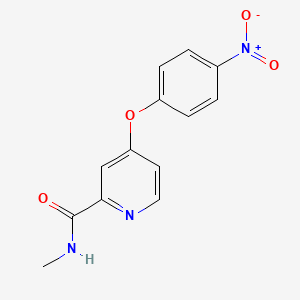
![4-[4-Hydroxy-3,5-bis(piperidin-1-ylmethyl)phenyl]sulfonyl-2,6-bis(piperidin-1-ylmethyl)phenol](/img/structure/B14003907.png)
